(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a methylpropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Group: This step involves the introduction of fluorine atoms into a cyclobutane ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the Methylpropan-1-amine Group: The difluorocyclobutyl group is then coupled with a methylpropan-1-amine moiety. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or similar agents to facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.
Pathway Involvement: Participating in biochemical pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclobutanamine hydrochloride
- tert-Butyl (3-aminocyclobutyl)methyl(methyl)carbamate
- cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Uniqueness
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is unique due to its specific structural configuration and the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAFMIGSOCZKSV-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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